molecular formula C13H12O B1148997 Bis(2,3,4,5,6-pentadeuteriophenyl)methanol CAS No. 1219802-30-8

Bis(2,3,4,5,6-pentadeuteriophenyl)methanol

Cat. No. B1148997
M. Wt: 194.299
InChI Key: QILSFLSDHQAZET-LHNTUAQVSA-N
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Description

“Bis(2,3,4,5,6-pentadeuteriophenyl)methanol”, also known as “Benzyl-2,3,4,5,6-d5 alcohol”, is a chemical compound with the linear formula C6D5CH2OH . It has a molecular weight of 113.17 . This compound is often used in various research fields, ranging from organic synthesis to pharmaceutical development.


Molecular Structure Analysis

The molecular structure of “Bis(2,3,4,5,6-pentadeuteriophenyl)methanol” can be represented by the SMILES string [2H]c1c([2H])c([2H])c(CO)c([2H])c1[2H] and the InChI 1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D .


Physical And Chemical Properties Analysis

“Bis(2,3,4,5,6-pentadeuteriophenyl)methanol” is a liquid at room temperature. It has a density of 1.094 g/mL at 25°C . The boiling point is 203-205°C (lit.) , and the melting point is -16–13°C (lit.) . The refractive index is n20/D 1.539 (lit.) .

Safety And Hazards

“Bis(2,3,4,5,6-pentadeuteriophenyl)methanol” is classified as Acute Tox. 4 for inhalation and oral intake, and Eye Irrit. 2 . The safety information includes the hazard statements H302 + H332 - H319 . The precautionary statements are P261 - P264 - P270 - P301 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

properties

IUPAC Name

bis(2,3,4,5,6-pentadeuteriophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILSFLSDHQAZET-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,3,4,5,6-pentadeuteriophenyl)methanol

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